1-Methoxy-2-(3-propan-2-ylsulfanylpropoxy)benzene
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Overview
Description
1-Methoxy-2-(3-propan-2-ylsulfanylpropoxy)benzene is an organic compound characterized by its unique molecular structure, which includes a methoxy group, a benzene ring, and a propan-2-ylsulfanylpropoxy side chain
Preparation Methods
The synthesis of 1-Methoxy-2-(3-propan-2-ylsulfanylpropoxy)benzene can be achieved through several synthetic routes. One common method involves the reaction of 1-methoxy-2-bromobenzene with 3-propan-2-ylsulfanylpropyl alcohol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Methoxy-2-(3-propan-2-ylsulfanylpropoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the sulfanyl group to a thiol.
Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation, can occur on the benzene ring. Common reagents include nitric acid for nitration and bromine for bromination.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
1-Methoxy-2-(3-propan-2-ylsulfanylpropoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-Methoxy-2-(3-propan-2-ylsulfanylpropoxy)benzene involves its interaction with specific molecular targets and pathways. The methoxy group and the sulfanylpropoxy side chain contribute to its reactivity and binding affinity. In biological systems, the compound may interact with enzymes or receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Methoxy-2-(3-propan-2-ylsulfanylpropoxy)benzene can be compared with similar compounds such as:
1-Methoxy-2-propanol: A simpler compound with a methoxy group and a propanol side chain, used as a solvent and in chemical synthesis.
2-Methoxy-1-methylethanol: Another related compound with a methoxy group and a methylethanol side chain, also used in various industrial applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Properties
IUPAC Name |
1-methoxy-2-(3-propan-2-ylsulfanylpropoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2S/c1-11(2)16-10-6-9-15-13-8-5-4-7-12(13)14-3/h4-5,7-8,11H,6,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPPZBWKOZGXAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCOC1=CC=CC=C1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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